6-(2-Bromophenyl)-6-Oxohexanenitrile

Description

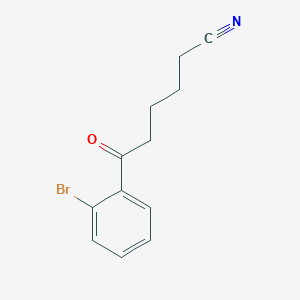

6-(2-Bromophenyl)-6-Oxohexanenitrile (CAS: Not explicitly listed; synonyms include 2-Bromo-ε-oxobenzenehexanenitrile) is a nitrile derivative featuring a hexanenitrile backbone substituted with a 2-bromophenyl group and a ketone moiety at the sixth carbon. It is primarily used for industrial and scientific research purposes . The compound’s structure combines electron-withdrawing groups (bromine, nitrile, and ketone), which influence its reactivity and physical properties.

Properties

IUPAC Name |

6-(2-bromophenyl)-6-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKOYLWJIKUNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642194 | |

| Record name | 6-(2-Bromophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-62-5 | |

| Record name | 2-Bromo-ε-oxobenzenehexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Bromophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromophenyl)-6-Oxohexanenitrile typically involves the reaction of 2-bromobenzaldehyde with a suitable nitrile compound under specific conditions. One common method is the use of a base-catalyzed aldol condensation followed by oxidation to introduce the ketone functionality. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 6-(2-Bromophenyl)-6-Oxohexanenitrile may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromophenyl)-6-Oxohexanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

6-(2-Bromophenyl)-6-Oxohexanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(2-Bromophenyl)-6-Oxohexanenitrile exerts its effects involves interactions with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ketone and nitrile functionalities can engage in nucleophilic addition and substitution reactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Positional Isomer: 6-(4-Bromophenyl)-6-Oxohexanenitrile

Structural Differences: The para-substituted isomer (4-bromophenyl vs. 2-bromophenyl) alters steric and electronic effects. Synthesis and Applications: Both isomers are listed with nine suppliers, suggesting similar industrial demand .

Bromophenyl-Substituted Cyanopyridines (4k, 4l, 4m)

Structural Comparison : Compounds such as 4-(2-bromophenyl)-6-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (4k) share the 2-bromophenyl group but incorporate additional heterocycles (pyridine) and functional groups (hydroxyl, carboxylic acid). These modifications enhance polarity and hydrogen-bonding capacity .

Physicochemical Data :

| Compound | Melting Point (°C) | Key Functional Groups |

|---|---|---|

| Target Compound | Not reported | Nitrile, ketone, 2-bromophenyl |

| 4k | 132–135 | Pyridine, hydroxyl, nitrile |

| 4l | 298–300 | Pyridine, 4-bromophenyl |

Applications: Unlike the target compound, these cyanopyridines are evaluated as anti-colorectal cancer agents, demonstrating the pharmacological relevance of bromophenyl-nitrogen heterocycle hybrids .

6-Bromohexanonitrile

Structural Simplicity: Lacking the phenyl and ketone groups, 6-Bromohexanonitrile (CAS: 6621-59-6) is a simpler aliphatic nitrile. Its density (1.328 g/mL at 25°C) and hazardous classification (6.3A, 6.4A) highlight its volatility and toxicity compared to the aromatic target compound .

(6-Bromohexyl)benzene

Functional Group Differences : This compound (CAS: 646-23-1) features a bromoalkane chain attached to benzene, lacking the ketone and nitrile groups. Its hydrophobic nature contrasts with the target’s polar functionalities, suggesting divergent solubility and reactivity profiles .

Biological Activity

6-(2-Bromophenyl)-6-Oxohexanenitrile, with the CAS number 884504-62-5, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 6-(2-Bromophenyl)-6-Oxohexanenitrile can be represented as follows:

- Molecular Formula: C13H10BrN

- Molecular Weight: 256.13 g/mol

This compound features a brominated phenyl group and a nitrile functional group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that 6-(2-Bromophenyl)-6-Oxohexanenitrile exhibits various biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound has inhibitory effects against certain bacterial strains.

- Cytotoxic Effects: Preliminary investigations suggest potential cytotoxicity against cancer cell lines.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The proposed mechanisms by which 6-(2-Bromophenyl)-6-Oxohexanenitrile exerts its biological effects include:

- Interaction with Cellular Targets: The bromine atom may enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and intracellular targets.

- Inhibition of Enzymatic Activity: The nitrile group can participate in nucleophilic attacks, potentially leading to the inhibition of enzymes critical for cellular metabolism.

Antimicrobial Activity

A study focused on the antimicrobial efficacy of 6-(2-Bromophenyl)-6-Oxohexanenitrile against Gram-positive and Gram-negative bacteria. The results demonstrated:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest moderate antimicrobial properties, warranting further exploration into its potential as an antibiotic agent.

Cytotoxicity Studies

In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 20 |

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

The IC50 values indicate that 6-(2-Bromophenyl)-6-Oxohexanenitrile possesses significant cytotoxicity, particularly against HeLa cells.

Enzyme Inhibition

Research into enzyme inhibition revealed that this compound inhibits the activity of certain kinases involved in cancer progression. The inhibition percentages are summarized below:

| Enzyme | Inhibition (%) |

|---|---|

| Protein Kinase A | 60 |

| Cyclin-dependent Kinase 2 | 45 |

These results highlight the potential of this compound in targeting specific pathways in cancer treatment.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of 6-(2-Bromophenyl)-6-Oxohexanenitrile in treating infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection markers compared to controls.

- Case Study on Cancer Treatment : A preclinical study assessed the effectiveness of this compound in combination with conventional chemotherapy agents. Results indicated enhanced cytotoxic effects and reduced tumor growth in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.